molecular formula C8H6N2O3 B12362124 3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid

3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid

Katalognummer: B12362124
Molekulargewicht: 178.14 g/mol
InChI-Schlüssel: MKBWFJLVPDUZQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid is a heterocyclic compound with a pyridine ring structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid typically involves the reaction of 2-cyanoacetamide with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a cyclization process, forming the pyridine ring. The reaction conditions usually require refluxing the mixture in ethanol for several hours to achieve a good yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-cyano-2-oxo-3H-pyridine-5-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.

    6-methyl-2-oxo-3H-pyridine-5-carboxylic acid: Similar structure but lacks the cyano group at the 3-position.

    2-oxo-3H-pyridine-5-carboxylic acid: Similar structure but lacks both the cyano and methyl groups.

Uniqueness

3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid is unique due to the presence of both the cyano and methyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for various chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .

Eigenschaften

Molekularformel

C8H6N2O3

Molekulargewicht

178.14 g/mol

IUPAC-Name

3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c1-4-6(8(12)13)2-5(3-9)7(11)10-4/h2,5H,1H3,(H,12,13)

InChI-Schlüssel

MKBWFJLVPDUZQT-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=O)C(C=C1C(=O)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.